molecular formula C22H23N3O3 B12160548 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12160548
M. Wt: 377.4 g/mol
InChI Key: BUTZXRYDFQGYIY-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be done by reacting the methoxylated indole with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its specific structural features, such as the presence of methoxy groups and the acetamide linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H23N3O3/c1-27-16-6-7-19-18(12-16)15(13-24-19)8-10-23-22(26)14-25-11-9-17-20(25)4-3-5-21(17)28-2/h3-7,9,11-13,24H,8,10,14H2,1-2H3,(H,23,26)

InChI Key

BUTZXRYDFQGYIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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